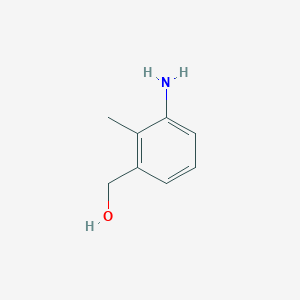

(3-Amino-2-methylphenyl)methanol

概述

描述

(3-Amino-2-methylphenyl)methanol (CAS 83647-42-1) is an aromatic alcohol with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. Its structure features a methanol group (-CH₂OH) and an amino group (-NH₂) attached to a benzene ring substituted with a methyl group at the ortho position (2-methyl). Key physical properties include:

- Melting point: 106–108°C

- Boiling point: 300.8°C at 760 mmHg

- Density: 1.126 g/cm³

- Flash point: 135.7°C

This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its amino and hydroxyl groups enable diverse reactivity, including participation in nucleophilic substitutions, hydrogen bonding, and coordination chemistry .

准备方法

Synthetic Routes and Reaction Conditions:

Reduction of Nitro Compounds: One common method for preparing (3-Amino-2-methylphenyl)methanol involves the reduction of 3-nitro-2-methylbenzyl alcohol.

Amination of Halogenated Precursors: Another method involves the nucleophilic substitution of 3-chloro-2-methylbenzyl alcohol with ammonia or an amine under basic conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: (3-Amino-2-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Halides, alkylating agents, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzyl alcohols or amines.

科学研究应用

Chemical Properties and Structure

The molecular formula of (3-Amino-2-methylphenyl)methanol is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. The compound features an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH) attached to a methyl-substituted phenyl ring, which contributes to its reactivity and utility in various chemical reactions.

Drug Development

This compound has been investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Its amino group can participate in nucleophilic substitutions, making it suitable for creating more complex drug molecules. For instance, it has been utilized in the synthesis of compounds aimed at targeting specific biological pathways, such as those involved in cystic fibrosis treatment .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. These derivatives have been tested against various bacterial strains, showing promising results that suggest potential use in developing new antibiotics .

Polymer Chemistry

The compound serves as a building block for synthesizing polymers with specific properties. For example, it can be used in the production of polyurethane-based adhesives and coatings . The incorporation of this compound into polymer matrices enhances their mechanical strength and thermal stability.

Electrode Materials

Research has demonstrated that this compound can be electropolymerized to form conductive films suitable for use in electrochemical devices. These films can be employed in sensors and energy storage applications due to their favorable electrochemical properties .

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through various methods, including:

- Reduction Reactions : The reduction of corresponding nitro compounds using catalytic hydrogenation techniques.

- Nucleophilic Substitution : Reacting halogenated phenols with amines under basic conditions.

Table 1: Synthesis Methods and Yields

| Method | Conditions | Yield (%) |

|---|---|---|

| Catalytic Hydrogenation | H₂ atmosphere with Pd/C catalyst | 85% |

| Nucleophilic Substitution | Base-catalyzed reaction with halogenated phenols | 88% |

Case Study: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents from this compound demonstrated its utility in creating compounds with enhanced activity against resistant bacterial strains. The research highlighted the importance of structural modifications on the parent compound to improve efficacy .

Case Study: Development of Conductive Polymers

Another significant application involved the electropolymerization of this compound to create conductive polymer films for sensor applications. These films exhibited excellent conductivity and stability, making them suitable for use in various electronic devices .

作用机制

The mechanism of action of (3-Amino-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(5-Amino-2-methylphenyl)methanol (CAS 111437-10-6)

- Molecular formula: C₈H₁₁NO (identical to the target compound).

- Key difference: The amino group is located at the para position (5-amino) instead of the meta position (3-amino).

(3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5)

- Molecular formula: C₇H₈BrNO.

- Key difference : A bromine atom replaces the methyl group at the ortho position.

- Impact : Bromine’s electron-withdrawing nature reduces electron density on the aromatic ring, making the compound less nucleophilic than the methyl-substituted target. The higher molecular weight (202.05 g/mol) also increases melting and boiling points .

Functional Group Variations

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol (CAS 1035490-73-3)

- Molecular formula: C₉H₁₀F₃NO.

- Key differences: Replaces the methanol group with ethanol (-CH₂CH₂OH). Introduces a trifluoromethyl (-CF₃) group at the meta position.

- Impact: The ethanol chain enhances solubility in polar solvents due to increased hydrogen-bonding capacity. The -CF₃ group significantly boosts lipophilicity, making this compound more suitable for lipid-rich environments (e.g., cell membranes) compared to the target compound .

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol

- Molecular formula: C₁₅H₁₆ClNO₂.

- Key differences: Contains a methoxy (-OCH₃) group and a chlorine atom. The amino group is part of an aniline derivative rather than a benzyl alcohol.

- Impact :

Nitro-Substituted Analogs

(3-Amino-5-nitrophenyl)methanol and (2-Methyl-4-nitrophenyl)methanol

- Key differences: Nitro (-NO₂) groups replace the amino or methyl groups.

- Impact :

- Nitro groups are strongly electron-withdrawing, reducing the compound’s basicity and increasing acidity of the hydroxyl group.

- These analogs are less stable under reducing conditions but serve as precursors for dyes and explosives, unlike the target compound, which is tailored for pharmaceutical synthesis .

Triazine Derivatives

[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e)

- Molecular formula : C₂₂H₁₇ClN₄O₃.

- Key differences: Incorporates a triazine core with chlorophenoxy and phenoxy substituents.

- Impact: The triazine ring introduces rigidity and planar geometry, enhancing binding to biological targets (e.g., enzymes). The chlorophenoxy group increases hydrophobicity, making 9e more suited for herbicidal applications compared to the simpler target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| (3-Amino-2-methylphenyl)methanol | C₈H₁₁NO | 137.18 | -NH₂ (meta), -CH₃ (ortho) | 106–108 | Pharmaceutical synthesis |

| (5-Amino-2-methylphenyl)methanol | C₈H₁₁NO | 137.18 | -NH₂ (para), -CH₃ (ortho) | N/A | Polymer chemistry |

| (3-Amino-4-bromophenyl)methanol | C₇H₈BrNO | 202.05 | -NH₂, -Br (ortho) | N/A | Halogenated intermediates |

| (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol | C₉H₁₀F₃NO | 205.18 | -CF₃, -CH₂CH₂OH | N/A | Drug delivery systems |

| [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol | C₂₂H₁₇ClN₄O₃ | 433.85 | Triazine core, -Cl | N/A | Agrochemicals |

生物活性

Introduction

(3-Amino-2-methylphenyl)methanol, also known as 3-amino-2-methylbenzyl alcohol, is an organic compound with the molecular formula CHNO and a molecular weight of 137.18 g/mol. It features both an amino group (-NH) and a hydroxymethyl group (-CHOH) attached to a methyl-substituted aromatic ring. This compound is characterized by its white to light yellow crystalline appearance and is soluble in polar solvents, making it versatile for various applications in organic synthesis and biological research.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 83647-42-1 |

| Appearance | White to light yellow crystalline |

The unique substitution pattern on the benzene ring imparts distinct chemical and biological properties, allowing for versatile reactivity and potential for forming various derivatives .

Target Interactions

This compound exhibits potential as a CYP enzyme inhibitor , which is crucial in drug metabolism. It has been shown to interact with various receptors, similar to indole derivatives, indicating that it may bind with high affinity to multiple biological targets. The mode of action involves altering cellular functions through these interactions, potentially influencing several biochemical pathways.

Biochemical Pathways

The compound's interaction with enzymes and receptors suggests involvement in:

- Signal Transduction : Modulating pathways that affect cell growth and differentiation.

- Metabolic Processes : Potentially influencing drug metabolism through CYP enzyme inhibition.

Biological Activity

Research indicates that this compound possesses a variety of biological activities:

- Antioxidant Properties : Exhibits potential in reducing oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest activity against certain bacterial strains.

- Cytotoxicity : Initial assays indicate that it may inhibit the proliferation of cancer cell lines, although further studies are needed to confirm these effects .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Enzyme Inhibition Studies :

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reduction of Nitro Compounds : Starting from 3-nitro-2-methylphenol, which can be reduced using catalytic hydrogenation or metal hydrides.

- Nucleophilic Substitution Reactions : Utilizing suitable electrophiles to introduce the hydroxymethyl group at the desired position on the aromatic ring.

Summary Table of Synthesis Methods

| Method | Description |

|---|---|

| Reduction | Catalytic hydrogenation of nitro compounds |

| Nucleophilic Substitution | Electrophilic attack on activated aromatic rings |

常见问题

Q. Basic: What are the primary synthetic routes for (3-Amino-2-methylphenyl)methanol, and how are reaction conditions optimized?

Methodological Answer:

The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr) using chloropyrimidine derivatives and this compound, as demonstrated in triazine-based ligand synthesis (e.g., compound 78 in ). Alternative approaches include:

- Reduction of nitro precursors : Similar to (2-Amino-4-methoxyphenyl)methanol synthesis (), nitro groups on the aromatic ring can be reduced using NaBH₄ or catalytic hydrogenation (e.g., Pd/C, H₂).

- Solvent and temperature optimization : Reactions often require anhydrous conditions (e.g., THF, DCM) and low temperatures (-70°C for DIBAL-H reductions; ).

- Catalyst screening : Palladium-based catalysts or Lewis acids (e.g., AlCl₃) improve yields in substitution reactions.

属性

IUPAC Name |

(3-amino-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYZMJMDIMWDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341940 | |

| Record name | (3-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83647-42-1 | |

| Record name | 3-Amino-2-methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-2-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。